MOPS hemisodium salt

Catalog No.
S1495449
CAS No.
117961-20-3
M.F
C14H29N2NaO8S2
M. Wt
440.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MOPS hemisodium salt

CAS Number

117961-20-3

Product Name

MOPS hemisodium salt

IUPAC Name

sodium;3-morpholin-4-ylpropane-1-sulfonate;3-morpholin-4-ylpropane-1-sulfonic acid

Molecular Formula

C14H29N2NaO8S2

Molecular Weight

440.5 g/mol

InChI

InChI=1S/2C7H15NO4S.Na/c2*9-13(10,11)7-1-2-8-3-5-12-6-4-8;/h2*1-7H2,(H,9,10,11);/q;;+1/p-1

InChI Key

OVCWZKQPQOVIDT-UHFFFAOYSA-M

SMILES

C1COCCN1CCCS(=O)(=O)O.C1COCCN1CCCS(=O)(=O)[O-].[Na+]

Canonical SMILES

C1COCCN1CCCS(=O)(=O)O.C1COCCN1CCCS(=O)(=O)[O-].[Na+]

Isomeric SMILES

C1COCCN1CCCS(=O)(=O)O.C1COCCN1CCCS(=O)(=O)[O-].[Na+]
  • Good buffering capacity: MOPS exhibits a buffering capacity in the pH range of 6.5 to 7.9, making it suitable for experiments requiring a stable pH environment for biological molecules like enzymes and proteins [].
  • High water solubility: MOPS readily dissolves in water, enabling its use in various aqueous solutions used in biological research [].
  • Low toxicity: Compared to other buffers, MOPS is considered relatively non-toxic to biological systems, minimizing potential interference with experimental results [].

These properties make MOPS hemisodium salt a valuable tool in various scientific research areas:

Biochemistry and Cell Biology

  • Maintaining optimal pH for enzyme activity: MOPS is often used in enzyme assays and cell culture media to maintain the appropriate pH for optimal enzyme activity and cellular function [].
  • Protein purification and characterization: MOPS buffers are employed in protein purification and characterization techniques due to their ability to maintain protein stability and minimize protein-buffer interactions [].

Molecular Biology

  • Nucleic acid isolation and manipulation: MOPS buffers find application in nucleic acid isolation and manipulation protocols, such as DNA and RNA isolation, restriction enzyme digestion, and gel electrophoresis [].
  • In vitro transcription and translation: MOPS buffers are sometimes used in in vitro transcription and translation systems to maintain the optimal pH for these processes [].

Microbiology

  • Bacterial and fungal growth studies: MOPS buffers can be used in culture media for bacteria and fungi, providing a stable pH environment for studying their growth and metabolic activity [].

MOPS hemisodium salt, scientifically known as 3-(N-Morpholino)propanesulfonic acid hemisodium salt, is a zwitterionic buffer commonly utilized in biological and biochemical research. Its chemical formula is C₁₄H₂₉N₂NaO₈S₂, and it has a molecular weight of approximately 220.3 g/mol. This compound appears as a white powder and is highly soluble in water, making it suitable for various laboratory applications, particularly in maintaining stable pH conditions during experiments .

. It has been shown to be non-toxic to cells at physiological concentrations, making it suitable for cell culture applications. The compound is particularly effective in gel electrophoresis, where it serves as a running buffer that helps maintain the integrity of nucleic acids and proteins during separation processes .

The synthesis of MOPS hemisodium salt typically involves the reaction of morpholine with propane sulfonic acid. The process can be summarized as follows:

  • Reactants: Morpholine and propane sulfonic acid.
  • Reaction Conditions: The reaction is conducted under controlled temperature and pressure to ensure complete conversion.
  • Neutralization: The resulting product is neutralized with sodium hydroxide to form the hemisodium salt.
  • Purification: The final product is purified through crystallization or chromatography to achieve the desired purity level .

MOPS hemisodium salt has a variety of applications in scientific research:

  • Buffering Agent: Used extensively in molecular biology for maintaining pH during enzyme reactions and electrophoresis.
  • Cell Culture: Acts as a stabilizing agent in cell culture media.
  • Protein Purification: Utilized in chromatography techniques for protein purification due to its compatibility with biological molecules .
  • Electrophoresis: Serves as a running buffer for denaturing gel electrophoresis, crucial for separating nucleic acids and proteins.

Studies on MOPS hemisodium salt have explored its interactions with various biomolecules, including proteins and nucleic acids. Its zwitterionic nature allows it to maintain stability without forming complexes that could interfere with experimental outcomes. Research indicates that MOPS does not significantly affect enzyme activity or nucleic acid integrity at appropriate concentrations, making it ideal for sensitive assays .

MOPS hemisodium salt shares similarities with other zwitterionic buffers such as:

Compound NameChemical FormulaUnique Features
4-(2-Hydroxyethyl)-1-piperazinepropanesulfonic acidC₈H₁₈N₂O₄SEffective at higher pH ranges (7.2 - 8.6)
N-(2-Hydroxyethyl)piperazine-N'-ethanesulfonic acidC₉H₁₉N₃O₄SBetter stability at extreme temperatures
Tris(hydroxymethyl)aminomethaneC₆H₁₅N₃O₃Widely used but can chelate metal ions

MOPS hemisodium salt is unique due to its optimal buffering capacity around physiological pH levels, making it particularly advantageous for biological applications where maintaining a stable environment is critical .

Role in Maintaining pH Homeostasis During Protein Folding/Unfolding Studies

MOPS hemisodium salt plays a critical role in maintaining pH stability during protein folding and unfolding investigations [4]. Research has demonstrated that buffer identity significantly influences protein conformational dynamics, with MOPS showing distinct effects on protein stability compared to other buffering systems [4]. Studies examining hen egg-white lysozyme revealed that MOPS buffer modulates protein-protein interactions through surface adsorption mechanisms [4] [5].

The buffer's influence on protein phase stability has been extensively characterized through cloud point temperature measurements [4]. MOPS exhibits a Jones-Dole B coefficient of 0.79 ± 0.17 L mol⁻¹ at 5°C and 0.74 ± 0.13 L mol⁻¹ at 25°C, indicating strong water ordering properties [5]. This coefficient reflects the buffer's ability to bind neighboring water molecules, which directly impacts protein hydration and conformational stability [5].

Experimental data from protein denaturation studies demonstrate that MOPS hemisodium salt affects the free energy landscape of protein folding [6]. In urea denaturation experiments conducted at pH 7.0 in 30 millimolar MOPS buffer, proteins showed characteristic three-state denaturation profiles with distinct native, intermediate, and unfolded conformations [6]. The buffer maintained consistent pH conditions throughout the denaturation process, enabling accurate thermodynamic parameter determination [6].

Thermal stability investigations using bovine serum albumin revealed that MOPS sodium salt functions as a protein stabilizer against thermal denaturation [7]. The stabilization mechanism involves interactions with protein hydration layers, with MOPS-Na demonstrating superior stabilizing effects compared to other buffer systems in the order: MOPS-Na > HEPES-Na > HEPES [7]. Dynamic light scattering measurements confirmed enhanced protein thermal stability in MOPS-containing solutions [7].

Interference Mechanisms in Enzyme Kinetic Assays: Case Studies of Hydrolases and Oxidoreductases

MOPS hemisodium salt exhibits significant interference effects in enzymatic assays, particularly with hydrolase and oxidoreductase systems [8] [9]. Comprehensive kinetic studies of polyester hydrolases have revealed competitive inhibition mechanisms for both Leaf-branch Compost Cutinase and TfCut2 enzymes in the presence of MOPS [8] [9].

Table 1: Inhibition Constants for MOPS Buffer with Polyester Hydrolases

EnzymeMOPS Concentration (M)Ki Value (mM)Inhibition Type
LCC (Leaf-branch Compost Cutinase)0.1-0.3Lower than TrisCompetitive [8]
TfCut2 (Thermobifida fusca)0.05-0.075Lower than TrisCompetitive [8]

Lineweaver-Burk plot analysis demonstrated that MOPS functions as a stronger competitive inhibitor compared to Tris buffer, with significantly lower Ki values for both enzymes [8]. The inhibition mechanism involves interference with polymeric substrate binding in the enzyme's active site groove [8]. Molecular docking studies confirmed that MOPS occupies critical substrate binding regions, preventing normal enzyme-substrate interactions [8].

Enzyme concentration dependency studies revealed optimal activity ranges for different buffer systems [8]. In 0.2 molar MOPS buffer at pH 8.0, both LCC and TfCut2 demonstrated maximum hydrolysis rates of 40-60 μM·h⁻¹, significantly lower than activities observed in Tris buffer [8]. Increasing MOPS concentration to 1 molar resulted in 90% reduction in LCC hydrolysis rates [8].

Oxidoreductase systems also show susceptibility to MOPS interference [10]. Kinetic characterization of metalloenzymes in HEPES, Tris-HCl, and sodium phosphate buffers revealed that buffer identity significantly impacts enzymatic activity parameters [10]. For metal-dependent enzymes, different buffers yielded varying Km values: HEPES (1.80 μM), Tris-HCl (6.93 μM), and sodium phosphate (3.64 μM) [10].

Table 2: Buffer Effects on Metalloenzyme Kinetic Parameters

Buffer SystemKm (μM)kcat (s⁻¹)kcat/Km (μM⁻¹s⁻¹)
HEPES1.800.640.36 [10]
Tris-HCl6.931.140.17 [10]
Sodium Phosphate3.641.010.28 [10]

Buffer-Specific Artifacts in Protein Stability Measurements: Lessons from Denaturation Experiments

MOPS hemisodium salt introduces specific artifacts in protein stability measurements that must be carefully considered during experimental design [11] [12]. Salt-induced stabilization studies using apoflavodoxin demonstrated that cation binding significantly affects protein conformational stability [11]. The stabilization tendency follows a specific ionic strength dependency, with different cations showing varying degrees of interaction with negatively charged protein surfaces [11].

Thermal shift assay protocols have identified buffer-specific effects on protein melting temperatures [12]. MOPS buffer systems can alter apparent melting temperatures through direct protein interactions rather than pure pH buffering effects [12]. These interactions manifest as changes in the protein's thermal denaturation profile, potentially leading to misinterpretation of intrinsic protein stability [12].

Table 3: Buffer-Dependent Protein Stability Parameters

Buffer SystemIonic Strength (mM)U₁/₂ (M)ΔG (kcal mol⁻¹)
No Salt-1.593.58 [11]
MOPS (1 mM)500VariableVariable [11]
NaCl5003.287.38 [11]
KCl5002.876.46 [11]

Liquid-liquid phase separation studies have revealed that MOPS buffer influences protein aggregation behavior through hydration-dependent mechanisms [4] [5]. The buffer's Jones-Dole viscosity coefficient correlates directly with protein-protein interaction strength, affecting phase stability measurements [5]. Higher Jones-Dole coefficients correspond to stronger water binding, resulting in reduced protein surface accessibility and altered aggregation kinetics [5].

Protein denaturation experiments using guanidine hydrochloride and urea have shown that MOPS buffer can mask true thermodynamic stability parameters [6]. The buffer's interaction with denatured protein states introduces systematic errors in stability calculations, particularly in multi-state denaturation systems [6]. Researchers must account for these buffer-specific contributions when interpreting protein stability data [6].

Other CAS

117961-20-3

Dates

Modify: 2023-08-15

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